molecular formula C18H16N2O B14134421 3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one

3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one

Cat. No.: B14134421
M. Wt: 276.3 g/mol
InChI Key: QWDVARVQGHJGMB-UHFFFAOYSA-N
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Description

3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole moiety fused with an indolinone structure, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced indolinone compounds .

Scientific Research Applications

3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit enzymes involved in inflammation and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one is unique due to its fused indole and indolinone structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biological mechanisms .

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

3-[2-(1H-indol-3-yl)ethyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C18H16N2O/c21-18-15(14-6-2-4-8-17(14)20-18)10-9-12-11-19-16-7-3-1-5-13(12)16/h1-8,11,15,19H,9-10H2,(H,20,21)

InChI Key

QWDVARVQGHJGMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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